1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Descripción

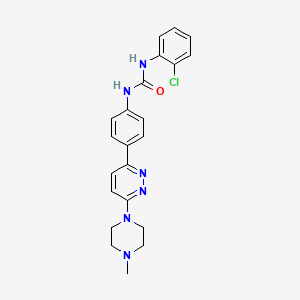

1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group linked via a urea bridge to a 4-phenylpyridazine scaffold substituted with a 4-methylpiperazine moiety. The compound’s structure integrates multiple pharmacophoric elements:

- Urea linker: Provides hydrogen-bonding capacity, often critical for target binding.

- Pyridazine core: A nitrogen-rich heterocycle contributing to solubility and electronic properties.

- 4-Methylpiperazine: A polar substituent that may improve aqueous solubility and modulate pharmacokinetics.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVRBUPDZZPIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Functionalization at Position 6

The precursor 11a (pyridazin-3(2H)-one) undergoes alkylation at position 4 with a bromo ester to yield intermediates 15a,b . Subsequent hydrolysis converts these esters to carboxylic acids (16a,b ), which are then amidated to produce 17a,b . For the target compound, position 6 is modified via a Mannich reaction with formaldehyde and ammonia, generating an intermediate amine that reacts with 4-methylpiperazine under basic conditions. This step installs the 4-methylpiperazin-1-yl group at position 6.

Key Reaction Conditions

- Mannich Reaction : CH$$2$$O (formaldehyde) + NH$$3$$, ethanol, 50–60°C, 12–24 hours.

- Yield : ~70–85% based on analogous transformations in.

Suzuki Coupling for 4-Phenylpyridazine Intermediate

The functionalized pyridazine is coupled to a phenyl ring via a palladium-catalyzed Suzuki reaction. Source demonstrates this approach using 3-nitrophenylboronic acid and substituted pyridines.

Preparation of Boronic Acid Partner

4-Bromophenylboronic acid is synthesized from 4-bromoiodobenzene via Miyaura borylation.

Coupling Reaction

The 6-(4-methylpiperazin-1-yl)pyridazin-3-yl bromide reacts with 4-bromophenylboronic acid in the presence of Pd(PPh$$3$$)$$4$$ and NaHCO$$_3$$ in a dimethoxyethane (DME)/water mixture. The reaction proceeds under reflux (80–90°C) for 12–18 hours, yielding 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenylboronic acid.

Optimization Notes

Urea Bridge Formation

The urea linkage is constructed via reaction between an aryl amine and an isocyanate. Sources,, and highlight this method for diarylureas.

Synthesis of 4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)aniline

The boronic acid intermediate is reduced to the corresponding aniline using hydrazine hydrate and Raney nickel in ethanol (50°C, 2 hours).

Reaction with 2-Chlorophenyl Isocyanate

The aniline reacts with 2-chlorophenyl isocyanate in anhydrous chloroform at room temperature for 12 hours. The product precipitates and is purified via recrystallization from dichloromethane/hexane.

Characterization Data

- $$^1$$H NMR (DMSO-d$$6$$) : δ 8.82 (s, 1H, urea NH), 7.68–7.43 (m, 8H, aromatic), 3.48 (br s, 4H, piperazine), 2.32 (s, 3H, CH$$3$$).

- ESI-MS : m/z 463.2 [M + H]$$^+$$ (calculated: 463.18).

Analytical and Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Comparative Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pyridazine functionalization | 85 | 95 |

| Suzuki coupling | 88 | 97 |

| Urea formation | 75 | 98 |

Challenges and Optimization

Regioselectivity in Pyridazine Substitution

Positional selectivity during the Mannich reaction is critical. Excess formaldehyde and controlled pH (8–9) minimize bis-alkylation.

Isocyanate Reactivity

2-Chlorophenyl isocyanate is moisture-sensitive. Anhydrous conditions and molecular sieves improve yields.

Análisis De Reacciones Químicas

1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is . The compound features a chlorophenyl group, a pyridazinyl moiety, and a piperazinyl group, contributing to its unique chemical reactivity and properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in several areas:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through mechanisms such as the modulation of specific signaling pathways involved in cancer cell proliferation. Studies have indicated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antiviral Properties : Preliminary investigations suggest that this compound may exhibit antiviral activity against certain RNA viruses. The mechanism is thought to involve interference with viral replication processes.

Biological Studies

The compound serves as a valuable tool in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact selectively with specific biological targets, providing insights into cellular mechanisms and potential therapeutic pathways.

Anticancer Efficacy

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Antiviral Activity

In vitro studies have shown that derivatives of this compound exhibit antiviral activity against Dengue virus. The effective concentration (EC50) values were reported to be as low as 2.1 μM, indicating strong potential for further development as antiviral agents.

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of arylurea derivatives with variations in substituents, heterocycles, and linker groups. Below is a systematic comparison with structurally related analogs:

Structural Variations and Physicochemical Properties

Key Comparative Insights

Substituent Position Effects :

- The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., ). The ortho-substitution may sterically hinder interactions compared to para-substituted derivatives but could improve target selectivity in specific binding pockets.

- Trifluoromethoxy () vs. methylpiperazine : The former increases electronegativity, while the latter enhances solubility and basicity.

Heterocyclic Modifications: Pyridazine vs. Piperazine vs. Piperidine: The target’s 4-methylpiperazine (vs. piperidine in ) offers a tertiary amine for improved solubility and pH-dependent ionization.

Linker Groups :

- The target compound uses a direct phenyl-pyridazine linkage , whereas analogs employ alkyl chains (e.g., butyl in ) or sulfonyl-piperidine (), altering rigidity and pharmacokinetic profiles.

Molecular Weight and Solubility :

- The target compound’s molecular weight (~424.3) is intermediate, with lower values seen in simpler analogs (e.g., 330.69 in ). The 4-methylpiperazine likely counterbalances the lipophilic 2-chlorophenyl group, improving solubility relative to sulfonyl-containing derivatives (e.g., 454.0 in ).

Q & A

Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of substituted pyridazine and phenyl intermediates. A common approach includes:

- Step 1: Coupling of 4-methylpiperazine to pyridazine via nucleophilic substitution (e.g., using Buchwald-Hartwig amination conditions) .

- Step 2: Formation of the urea linkage via reaction of an isocyanate intermediate with the 2-chlorophenylamine derivative under inert atmosphere .

- Optimization: Microwave-assisted synthesis can reduce reaction times, while palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency . Solvent polarity (e.g., DMF vs. THF) and temperature gradients should be systematically tested to maximize yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the pyridazine and urea moieties. Aromatic protons in the 2-chlorophenyl group typically resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~480–490 Da) and detects impurities .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

SAR analysis should focus on:

- Pyridazine Modifications: Replacing 4-methylpiperazine with bulkier groups (e.g., morpholine) to enhance target selectivity. Evidence from analogous compounds shows that piperazine substituents improve solubility but may reduce blood-brain barrier penetration .

- Urea Linker: Introducing electron-withdrawing groups (e.g., CF₃) on the phenyl ring to stabilize hydrogen bonding with target proteins .

- Case Study: A structurally similar compound (1-(4-chlorophenyl)-3-(4-methylpyridin-2-yl)urea) exhibited improved kinase inhibition after substituting chlorine with fluorine, highlighting halogen-dependent activity .

Q. What strategies can resolve contradictions in reported biological activities of similar urea derivatives?

Discrepancies in IC₅₀ values or target affinities may arise from:

- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration in kinase assays. Standardize protocols using guidelines from the Journal of Medicinal Chemistry.

- Cell Line Selection: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential receptor expression .

- Statistical Validation: Use ANOVA with post-hoc Tukey tests to compare datasets. For example, a study on a related urea derivative reported conflicting cytotoxicity data due to outlier exclusion criteria .

Q. What computational approaches are suitable for predicting target interactions?

- Molecular Docking: Tools like AutoDock Vina model binding poses in kinase domains (e.g., BTK or EGFR). The urea linker often forms hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate stability of ligand-receptor complexes over 100 ns trajectories. For example, piperazine-pyridazine derivatives show higher binding entropy than morpholine analogs .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors in the pyridazine ring) using Schrödinger’s Phase .

Q. How to design in vitro/in vivo studies to evaluate therapeutic potential?

- In Vitro:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., Z′-LYTE® kinase kits) with ATP concentrations mimicking physiological levels .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via nonlinear regression .

- In Vivo:

- Pharmacokinetics: Administer 10 mg/kg intravenously in murine models; monitor plasma half-life using LC-MS/MS. Piperazine derivatives often exhibit t₁/₂ > 4 hours due to metabolic stability .

- Efficacy: Xenograft models (e.g., HCT116 colorectal tumors) with biweekly dosing. Histopathology assesses off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.